

# A Comparative Analysis of Recombinant Human DNase I from Diverse Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pulmozyme |           |
| Cat. No.:            | B1176784  | Get Quote |

For researchers, scientists, and drug development professionals, the choice of an expression system for producing recombinant human Deoxyribonuclease I (rhDNase I) is a critical decision that impacts yield, cost, and the biochemical characteristics of the final product. This guide provides an objective comparison of rhDNase I produced in three commonly used systems: mammalian cells (Chinese Hamster Ovary - CHO), yeast (Pichia pastoris), and bacteria (Escherichia coli), supported by experimental data and detailed protocols.

## Introduction to rhDNase I and Expression Systems

Recombinant human DNase I is a biopharmaceutical agent used in the management of cystic fibrosis to reduce the viscoelasticity of sputum. The commercially available product, **Pulmozyme**®, is produced in CHO cells. However, alternative expression systems such as the yeast Pichia pastoris and the bacterium Escherichia coli are widely utilized for recombinant protein production due to their potential for high yield and cost-effectiveness. Each system possesses distinct advantages and limitations, particularly concerning post-translational modifications like glycosylation, which can influence the protein's stability, activity, and immunogenicity.

## **Comparative Performance of rhDNase I**

The selection of an expression system has a profound impact on the key attributes of the resulting rhDNase I. The following tables summarize the available quantitative and qualitative data for rhDNase I produced in CHO, P. pastoris, and E. coli systems.



**Table 1: Biochemical and Biophysical Properties of** 

rhDNase I

| Property                            | CHO Cells                                              | Pichia pastoris                                                                                                  | Escherichia coli                                                                                    |
|-------------------------------------|--------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Weight                    | ~37 kDa[1]                                             | ~39 kDa (bovine<br>DNase I)                                                                                      | ~29 kDa (non-<br>glycosylated)[2]                                                                   |
| Glycosylation                       | Yes, N-linked<br>glycosylation at two<br>sites.[1]     | Yes, N-linked and O-<br>linked glycosylation;<br>typically shorter<br>mannose chains than<br>mammalian cells.[3] | No                                                                                                  |
| Purity                              | High purity for therapeutic use                        | High purity achievable                                                                                           | >90%[4]                                                                                             |
| Specific Activity                   | Standard for therapeutic use                           | Comparable to CHO-produced rhDNase I. [5][6]                                                                     | Non-glycosylated<br>bovine DNase I has<br>similar specific activity<br>to the native enzyme.<br>[6] |
| Production Yield                    | Commercially viable                                    | ~0.4 mg/L[5][6]                                                                                                  | Can be high, but may form inclusion bodies.                                                         |
| Post-translational<br>Modifications | Human-like<br>glycosylation and<br>disulfide bonds.[1] | Capable of glycosylation and disulfide bond formation.[3]                                                        | Disulfide bond formation can be challenging; no glycosylation.                                      |

**Table 2: Functional Comparison of rhDNase I** 



| Feature                    | CHO Cells                                     | Pichia pastoris                                                                                  | Escherichia coli                                                                      |
|----------------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| Enzymatic<br>Functionality | Clinically proven efficacy.[1]                | Comparable to Pulmozyme® (CHO- derived).[5][6]                                                   | Active enzyme can be produced.[2]                                                     |
| Stability                  | Formulated for stability as a therapeutic.[1] | Can be stable, influenced by glycosylation.                                                      | Stability can be a concern; may require refolding from inclusion bodies.              |
| Immunogenicity             | Low, as it mimics the native human protein.   | Glycosylation pattern<br>may differ from<br>human, potentially<br>influencing<br>immunogenicity. | Non-glycosylated, which may alter immunogenic profile compared to the native protein. |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the comparison are provided below.

## **DNase I Activity Assay (Kunitz Method)**

This assay is based on the principle that DNase I-mediated hydrolysis of DNA leads to an increase in absorbance at 260 nm.

### Reagents:

- 1 M Acetate Buffer, pH 5.0
- 100 mM Magnesium Sulfate (MgSO<sub>4</sub>)
- Substrate: High molecular weight DNA (e.g., from calf thymus) at 0.05 mg/mL in 10 mM acetate buffer, pH 5.0 with 5 mM MgSO<sub>4</sub>.
- rhDNase I samples and standard.

### Procedure:



- Equilibrate the spectrophotometer to 25°C and set the wavelength to 260 nm.
- Pipette 3 mL of the DNA substrate solution into a cuvette and place it in the spectrophotometer to record the blank rate.
- Add a known volume of the rhDNase I sample to the cuvette, mix gently by inversion, and immediately start recording the absorbance at 260 nm for several minutes.
- Calculate the rate of change in absorbance per minute (ΔA<sub>260</sub>/min) from the linear portion of the curve.
- One Kunitz unit is defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute under the assay conditions.

## **Purity Analysis by SDS-PAGE**

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight, providing an assessment of purity.

### Reagents:

- Acrylamide/Bis-acrylamide solution
- Tris-HCl buffers (for stacking and resolving gels)
- Sodium Dodecyl Sulfate (SDS)
- Ammonium Persulfate (APS)
- Tetramethylethylenediamine (TEMED)
- Sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)
- Running buffer (Tris-glycine-SDS)
- Coomassie Brilliant Blue or Silver Stain
- Destaining solution



### Procedure:

- Cast a polyacrylamide gel with a lower resolving gel and an upper stacking gel.
- Prepare protein samples by mixing with sample loading buffer and heating at 95-100°C for 5 minutes to denature.
- Load the prepared samples and a molecular weight marker into the wells of the gel.
- Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
- Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
- Destain the gel to reduce background staining and enhance the visibility of the protein bands.
- Assess the purity by observing the intensity of the main rhDNase I band relative to any impurity bands.

# Thermal Stability Assay by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein as a function of temperature, allowing for the determination of its thermal stability (melting temperature, T<sub>m</sub>).

### Reagents:

- Purified rhDNase I sample in a suitable buffer (e.g., phosphate-buffered saline).
- Reference buffer (the same buffer without the protein).

#### Procedure:

- Prepare the rhDNase I sample and the reference buffer, ensuring they are degassed.
- Load the sample and reference solutions into the respective cells of the DSC instrument.



- Set the instrument to scan a temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
- The instrument will measure the differential heat capacity between the sample and reference cells.
- The resulting thermogram will show a peak corresponding to the unfolding of the protein. The temperature at the apex of this peak is the melting temperature (T<sub>m</sub>), a key indicator of thermal stability.

## **Visualizations**

The following diagrams illustrate key workflows and relationships in the comparative study of rhDNase I.



Click to download full resolution via product page

Caption: Generalized workflow for recombinant rhDNase I production.





Click to download full resolution via product page

Caption: Experimental workflow for comparative analysis of rhDNase I.

## Conclusion

The choice of an expression system for rhDNase I production is a trade-off between the need for complex post-translational modifications, yield, and production costs.

- CHO cells remain the gold standard for producing therapeutic rhDNase I that most closely mimics the native human enzyme, particularly in terms of glycosylation. This is crucial for ensuring proper folding, stability, and low immunogenicity in clinical applications.
- Pichia pastoris presents a compelling alternative, offering the potential for high-yield production with the capability of performing glycosylation, albeit with patterns that differ from mammalian cells. The functionality of rhDNase I from P. pastoris has been shown to be comparable to the CHO-derived product, making it a viable option, especially for research and diagnostic applications where cost and yield are major considerations.
- Escherichia coli is a cost-effective and high-yield system for producing non-glycosylated rhDNase I. While the lack of glycosylation may impact stability and immunogenicity, active enzyme can be produced. This system is well-suited for applications where glycosylation is



not critical for function and where the potential challenges of inclusion body formation and refolding can be addressed.

Ultimately, the optimal expression system depends on the specific requirements of the intended application, balancing the need for native-like protein characteristics with practical considerations of yield and cost.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Different results despite high homology: Comparative expression of human and murine DNase1 in Pichia pastoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Deoxyribonuclease I Assay | Worthington Biochemical [worthington-biochem.com]
- 5. Enzymatic Assay of Deoxyribonuclease I (EC 3.1.21.1) [sigmaaldrich.com]
- 6. DNase, a powerful research tool for DNA manipulations | Thermo Fisher Scientific SG [thermofisher.com]
- To cite this document: BenchChem. [A Comparative Analysis of Recombinant Human DNase I from Diverse Expression Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176784#comparative-study-of-rhdnase-i-from-different-recombinant-expression-systems]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com